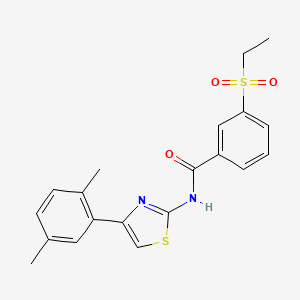

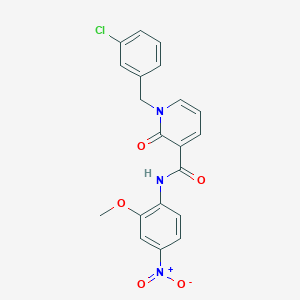

![molecular formula C12H19Cl3N4 B2899505 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride CAS No. 2059944-53-3](/img/structure/B2899505.png)

4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride” is a type of organic compound . It is offered by Benchchem for CAS No. 2059944-53-3 .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is a core component of this compound . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has been reported in various studies .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 325.67 .Scientific Research Applications

4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with various targets depending on their structure and functional groups . The specific interactions of “4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride” with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Imidazole derivatives have been known to affect a variety of biochemical pathways depending on their specific targets . Further experimental studies would be needed to determine the exact pathways affected by “this compound”.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the absorption and distribution of this compound

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, which could result in various molecular and cellular effects depending on their specific targets . Further experimental studies would be needed to determine the exact effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound has been shown to selectively inhibit certain HDAC isoforms, making it a more targeted and specific tool for studying the effects of HDAC inhibition. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride. One area of interest is in the development of new cancer therapies based on this compound and other HDAC inhibitors. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on gene expression and cell behavior. Finally, there is potential for the development of new antibiotics based on this compound's antimicrobial properties.

Synthesis Methods

The synthesis of 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride involves the reaction between 2-aminobutane and 2-bromo-5-(pyridin-2-yl)imidazole in the presence of a palladium catalyst. The reaction results in the formation of this compound as a white solid, which is then purified and converted to its hydrochloride salt for further use.

Properties

IUPAC Name |

4-(5-pyridin-2-yl-1H-imidazol-2-yl)butan-1-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.3ClH/c13-7-3-1-6-12-15-9-11(16-12)10-5-2-4-8-14-10;;;/h2,4-5,8-9H,1,3,6-7,13H2,(H,15,16);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTACZEGOOQXCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(N2)CCCCN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

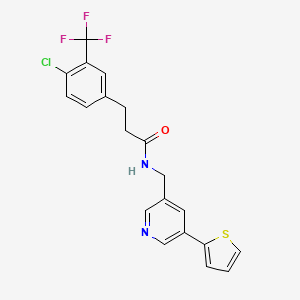

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2899425.png)

![2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide](/img/structure/B2899427.png)

![5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899428.png)

![3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)

![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)

![Cyclohex-3-en-1-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2899439.png)

![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)